(3-(5-(呋喃-2-基)-1,2,4-恶二唑-3-基)吡咯烷-1-基)(2-甲基咪唑并[1,2-a]吡啶-3-基)甲苯酮
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Synthesis Analysis
The synthesis of this compound could involve the use of the five-membered pyrrolidine ring, which is one of the nitrogen heterocycles used widely by medicinal chemists to obtain compounds for the treatment of human diseases . The synthetic strategies used could involve ring construction from different cyclic or acyclic precursors, or functionalization of preformed pyrrolidine rings .Molecular Structure Analysis
The molecular structure of this compound is characterized by the presence of a pyrrolidine ring, a furan ring, an oxadiazole ring, and an imidazo-pyridine ring. The pyrrolidine ring contributes to the stereochemistry of the molecule and increases the three-dimensional coverage due to the non-planarity of the ring .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of this compound could include cyclocondensations of dicarboxylic acids with properly substituted amines . The compound could also undergo various electrophilic substitution reactions .科学研究应用
杂环化合物合成与应用
化学合成与反应性: 对杂环化合物(如恶二唑和呋喃)的研究通常集中在它们的合成和反应性上。例如,3-氨基-5-全氟芳基-1,2,4-恶二唑的光化学合成展示了生产杂环化合物的创新方法,这些化合物在药物化学和材料科学中具有潜在应用 (Buscemi 等人,2001 年)。类似的方法可以应用于合成和修饰诸如所讨论化合物之类的化合物,以用于特定的研究目的。
生物学和药理学活性: 杂环化合物以其广泛的生物活性而闻名。合成和评估新型吡唑啉衍生物作为抗炎和抗菌剂 (Ravula 等人,2016 年) 说明了杂环化合物在药物发现和开发中的潜力。这突出了研究指定化合物的生物活性的可能性,重点在于其治疗潜力。
材料科学应用: 杂环化合物的设计和合成也扩展到材料科学中的应用。例如,已经开发出具有大斯托克斯位移的化合物用于低成本发光材料 (Volpi 等人,2017 年)。可以探索将类似于指定化合物中的杂环部分结合起来用于它们的光学性质和在光电器件中的潜在应用。
抗病毒和抗菌研究: 杂环化合物也因其抗病毒和抗菌特性而被探索。苯并呋喃-过渡金属配合物的合成及其作为 HIV 和 HCV 抑制剂的评估 (Galal 等人,2010 年) 举例说明了在抗病毒研究中探索杂环化合物。这表明了研究指定化合物的抗病毒和抗菌功效的潜在途径。
属性
IUPAC Name |
[3-[5-(furan-2-yl)-1,2,4-oxadiazol-3-yl]pyrrolidin-1-yl]-(2-methylimidazo[1,2-a]pyridin-3-yl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17N5O3/c1-12-16(24-8-3-2-6-15(24)20-12)19(25)23-9-7-13(11-23)17-21-18(27-22-17)14-5-4-10-26-14/h2-6,8,10,13H,7,9,11H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SCILJQLTPHSWRN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N2C=CC=CC2=N1)C(=O)N3CCC(C3)C4=NOC(=N4)C5=CC=CO5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17N5O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(3-(5-(Furan-2-yl)-1,2,4-oxadiazol-3-yl)pyrrolidin-1-yl)(2-methylimidazo[1,2-a]pyridin-3-yl)methanone |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。